N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-13-8-9-16(22-13)15(20-2)12-18-17(19)10-11-21-14-6-4-3-5-7-14/h3-9,15H,10-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQUOVQQEAMGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CCSC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate such as 2-methoxy-2-(5-methylthiophen-2-yl)ethanamine. This can be achieved through the reaction of 5-methylthiophene-2-carbaldehyde with methoxyamine under acidic conditions.
Coupling Reaction: The intermediate is then coupled with 3-(phenylthio)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation reaction where the intermediate is converted to the final product, this compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and phenylthio groups can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thiophene and phenylthio groups.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
Preliminary studies indicate that compounds similar to N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide exhibit various biological activities:
- Anti-inflammatory Properties : Research suggests potential inhibition of inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : There is evidence supporting its effectiveness against certain bacterial strains, which could be significant in developing new antibiotics.
Pharmacological Applications
The pharmacokinetic profile of this compound has not been extensively documented; however, initial interaction studies indicate its binding affinity with biological targets such as enzymes involved in inflammatory responses. Detailed studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Potential Therapeutic Uses
- Inflammatory Disorders : Due to its proposed anti-inflammatory effects, it could be developed into a therapeutic agent for chronic inflammatory diseases.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Structural Analogues with Thio/Seleno Substituents
Compounds sharing the propanamide core with sulfur- or selenium-based substituents highlight key structural and synthetic differences:
Key Observations :
- Selenium vs.
- Synthetic Yields : The selenium-containing 9c was synthesized in 52% yield, while simpler thioamides like 2-(4-methoxybenzenethio)propanamide () may achieve higher yields due to fewer synthetic steps .
- Spectroscopy : IR carbonyl stretches (~1650–1660 cm⁻¹) are consistent across propanamide derivatives, confirming the amide backbone .
Propanamide Derivatives with Heterocyclic Moieties
Heterocyclic substituents impact solubility, binding affinity, and metabolic stability:
Key Observations :
Key Observations :
- Multi-Step Syntheses : Complex derivatives like Compound 7 () and 9j () require advanced reagents (e.g., PyBOP) and multi-step protocols, leading to moderate yields (44–64%) .
- Simpler Thioamides : ’s compounds use straightforward nucleophilic substitutions, likely achieving higher yields despite unrecorded data .
Biological Activity
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H17NOS2
- Molecular Weight : 299.43 g/mol
Structural Characteristics
The compound features:
- A methoxy group that may enhance lipophilicity.
- A thiophene ring, which is known for its electron-rich properties, potentially influencing the compound's reactivity.
- A phenylthio moiety that could facilitate interactions with biological targets.
Pharmacological Evaluation
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Melatonin Receptor Interaction : Studies have shown that related compounds can act as agonists or antagonists at melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep cycles. Binding affinity studies demonstrated that certain derivatives possess high selectivity for MT2 receptors, indicating potential applications in sleep disorders and mood regulation .
- Inhibition of Enzymatic Activity : Compounds with similar structures have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase (MAO). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, providing therapeutic effects for depression and anxiety .
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which is essential in protecting cells from oxidative stress. This property may contribute to their neuroprotective effects .
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Modulation : By interacting with melatonin receptors, the compound may influence downstream signaling pathways involved in sleep regulation and mood stabilization.
- Enzyme Inhibition : The ability to inhibit MAO suggests that the compound could increase the availability of neurotransmitters like serotonin and norepinephrine, enhancing mood and cognitive function.
Case Studies
- Sleep Disorders : A study investigating melatonin receptor agonists found that compounds with structural similarities to this compound significantly improved sleep quality in animal models, suggesting potential therapeutic applications in insomnia .
- Neurodegenerative Diseases : Research into antioxidant properties indicated that compounds like this one could protect neuronal cells from damage associated with conditions such as Alzheimer's disease. In vitro studies showed reduced oxidative stress markers when treated with similar derivatives .
Data Summary
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(phenylthio)propanamide, and how do they influence its reactivity?
- Answer : The compound contains a methoxy group, a 5-methylthiophene ring, and a phenylthioether moiety. The thiophene and phenylthio groups are electron-rich, enhancing electrophilic substitution reactivity, while the methoxy group contributes to solubility in polar solvents. These features influence its behavior in cross-coupling reactions and hydrogen bonding interactions .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A multi-step approach is typical:
Thiophene functionalization : Introduce the methyl group at the 5-position of thiophene via Friedel-Crafts alkylation .
Methoxy-ethyl chain formation : React 5-methylthiophene-2-carbaldehyde with ethylene glycol under acidic conditions, followed by methoxylation .
Propanamide assembly : Couple the intermediate with 3-(phenylthio)propanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Answer :
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, especially during thiophene functionalization?
- Answer :
- Catalyst selection : Use Lewis acids like AlCl for Friedel-Crafts alkylation to improve regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Employ column chromatography with hexane/ethyl acetate gradients to isolate pure intermediates .
- Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (-10°C to 0°C) .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns) during characterization?
- Answer :
- Repeat experiments : Confirm reproducibility under identical conditions.
- Advanced NMR : Use C DEPT or 2D-COSY to resolve overlapping signals .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Answer :
- Accelerated degradation studies :
- Acidic/basic hydrolysis : Monitor decomposition via HPLC at pH 2–12 .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C) .
- Protective measures : Stabilize with antioxidants (e.g., BHT) in storage .
Q. How can researchers elucidate structure-activity relationships (SAR) for biological applications of this compound?
- Answer :
- Modular derivatization : Synthesize analogs with varied substituents (e.g., replacing phenylthio with methylthio) .
- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with IC values .
- Molecular docking : Use AutoDock Vina to predict binding modes and guide SAR .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities in this compound?
- Answer :
- UPLC-MS/MS : Achieve ppb-level detection of impurities with a C18 column and ESI ionization .
- ICP-MS : Detect heavy metal residues (e.g., Pd from coupling reactions) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
